4,4',5,5'-Tetramethyl[1,1'-biphenyl]-2,2'-diol
CAS No.: 62156-67-6
Cat. No.: VC19489937
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
![4,4',5,5'-Tetramethyl[1,1'-biphenyl]-2,2'-diol - 62156-67-6](/images/structure/VC19489937.png)
Specification
CAS No. | 62156-67-6 |
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Molecular Formula | C16H18O2 |
Molecular Weight | 242.31 g/mol |
IUPAC Name | 2-(2-hydroxy-4,5-dimethylphenyl)-4,5-dimethylphenol |
Standard InChI | InChI=1S/C16H18O2/c1-9-5-13(15(17)7-11(9)3)14-6-10(2)12(4)8-16(14)18/h5-8,17-18H,1-4H3 |
Standard InChI Key | BTSQPRJGKXLUJC-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1C)O)C2=C(C=C(C(=C2)C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
TMDHB (C₁₆H₁₈O₂) features a biphenyl backbone with hydroxyl (-OH) groups at the para positions (4,4') and methyl (-CH₃) groups at the meta positions (3,3',5,5'). This arrangement creates steric hindrance that stabilizes the molecule against oxidative degradation . The IUPAC name is 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol, with a molecular weight of 242.31 g/mol .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 107.8°C | |
Purity | >95% (HPLC) | |
Viscosity (150°C) | 0.02 Pa·s | |
Solubility | Soluble in DMF, ethanol |
Spectroscopic Characterization
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FTIR: Strong O-H stretching at 3200–3400 cm⁻¹ and C-O vibrations at 1250 cm⁻¹ confirm phenolic groups .
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¹H-NMR: Methyl protons appear as singlets at δ 2.25 ppm, while aromatic protons resonate at δ 6.75 ppm .
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XRD: Sharp diffraction peaks at 2θ = 18.7° and 23.1° indicate crystalline structure .
Synthesis and Industrial Production
Two-Step Synthesis Protocol
TMDHB is synthesized via:
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Oxidative Coupling: 2,6-Dimethylphenol reacts with perchloric acid in DMF at 80°C for 8 hours, forming 3,3',5,5'-tetramethyl-4,4'-biphenyl diquinone .
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Reduction: The diquinone intermediate is reduced using sodium hydrosulfite (Na₂S₂O₄) in ethanol, yielding TMDHB with 83% efficiency .
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Yield Impact |
---|---|---|
Temperature | 80°C | +22% |
Reaction Time | 8 hours | +15% |
Catalyst (18-crown-6) | 0.5 mol% | +18% |
Industrial Challenges
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Regulatory Restrictions: Classified as a controlled substance requiring permits for transport and storage .
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Shelf Life: Degrades within 6 months at 4°C, necessitating just-in-time production .
Material Science Applications
Epoxy Resin Modification
Blending 10–20 wt% TMDHB with ortho-cresol novolac epoxy (ECN) reduces composite viscosity from 0.10 Pa·s to 0.02 Pa·s at 150°C, enabling precise molding for microelectronic components .
Liquid Crystalline Behavior
Polarized optical microscopy (POM) reveals nematic liquid crystalline phases between 76.2°C and 120°C, allowing alignment in high-strength polymer fibers .
Thermodynamic and Kinetic Stability
Thermal Degradation Analysis
DSC shows a single endothermic peak at 107.8°C, with no decomposition below 250°C. Activation energy (Eₐ) for degradation is 148 kJ/mol, calculated via the Kissinger method .
Oxidative Resistance
Methyl groups at 3,3',5,5' positions inhibit quinone formation, extending service life in oxygen-rich environments by 40% compared to unsubstituted biphenols .
Future Research Directions
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